N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide
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Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide typically involves the reaction of 4-methoxyphenyl isothiocyanate with 2-bromoacetylpyridine in the presence of a base such as potassium carbonate. This reaction forms the thiazole ring. The resulting intermediate is then reacted with piperidine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Studied for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. Additionally, it can interact with DNA and proteins, leading to its antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of a methoxyphenyl group and a piperidinylacetamide moiety contributes to its diverse pharmacological properties .
Properties
Molecular Formula |
C17H21N3O2S |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H21N3O2S/c1-22-14-7-5-13(6-8-14)15-12-23-17(18-15)19-16(21)11-20-9-3-2-4-10-20/h5-8,12H,2-4,9-11H2,1H3,(H,18,19,21) |
InChI Key |
QLUUYVYHOLFOKW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
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